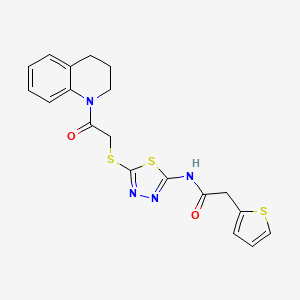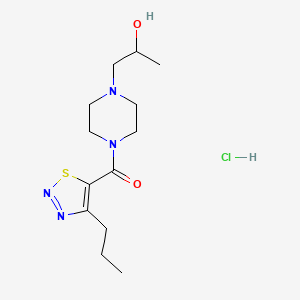
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride: . This compound features a piperazine ring, a thiadiazole ring, and a hydroxypropyl group, making it a unique molecule with interesting properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole precursors. These precursors are then reacted under specific conditions to form the final product. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the yield.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substitution products where different functional groups are introduced.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its unique structure could make it a candidate for drug development, particularly in areas such as antimicrobial or anti-inflammatory treatments.
Industry: : It could be used in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, it might interact with enzymes or receptors in the body, leading to a cascade of biochemical events that result in its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for developing effective applications.
相似化合物的比较
This compound can be compared to other similar compounds that share structural features such as piperazine or thiadiazole rings. Some similar compounds might include:
Piperazine derivatives: : These compounds often have applications in pharmaceuticals and agriculture.
Thiadiazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.
By comparing these compounds, we can highlight the uniqueness of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride and its potential advantages in various applications.
属性
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S.ClH/c1-3-4-11-12(20-15-14-11)13(19)17-7-5-16(6-8-17)9-10(2)18;/h10,18H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQXFOBOJFSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)
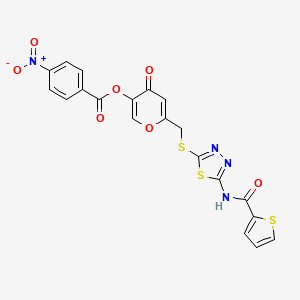


![5-oxo-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777669.png)
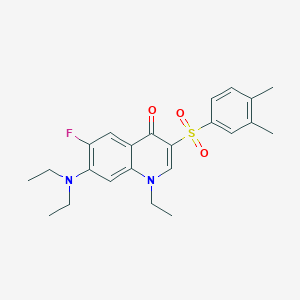
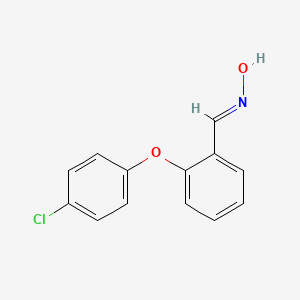
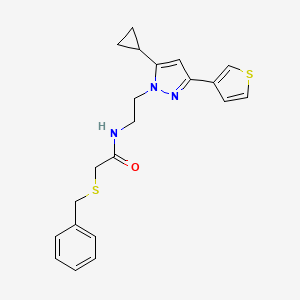
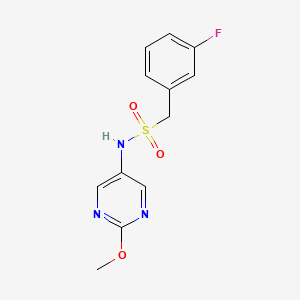
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide](/img/structure/B2777676.png)
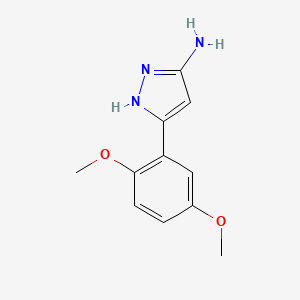
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2777678.png)

